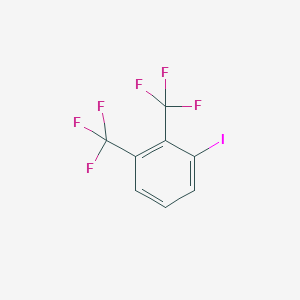
Benzene, iodobis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, iodobis(trifluoromethyl)-: is an organic compound with the molecular formula C7H4F3I . It is also known by other names such as 1-iodo-2-(trifluoromethyl)benzene and 2-iodobenzotrifluoride . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, iodobis(trifluoromethyl)- typically involves the iodination of benzene derivatives. One common method is the reaction of trifluoromethylbenzene with iodine in the presence of a catalyst such as aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of Benzene, iodobis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, iodobis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodo derivatives using oxidizing agents such as potassium permanganate .
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride to form trifluoromethylbenzene .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of iodo derivatives.
Reduction: Formation of trifluoromethylbenzene.
Applications De Recherche Scientifique
Benzene, iodobis(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: Used in the production of specialty chemicals , agrochemicals , and materials science .
Mécanisme D'action
The mechanism of action of Benzene, iodobis(trifluoromethyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. The trifluoromethyl group is highly electronegative, which influences the reactivity of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is also influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes reaction intermediates and transition states .
Comparaison Avec Des Composés Similaires
- 1-iodo-3-(trifluoromethyl)benzene
- 1-iodo-4-(trifluoromethyl)benzene
- 2-iodo-5-(trifluoromethyl)benzene
Comparison: Benzene, iodobis(trifluoromethyl)- is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning affects the compound’s reactivity and chemical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the substituents .
Propriétés
Numéro CAS |
120796-62-5 |
|---|---|
Formule moléculaire |
C8H3F6I |
Poids moléculaire |
340.00 g/mol |
Nom IUPAC |
1-iodo-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H |
Clé InChI |
INLWIYZJIFGOTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


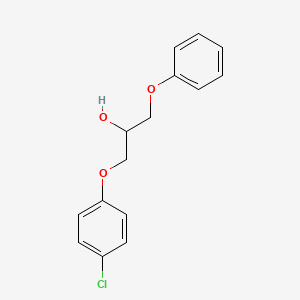
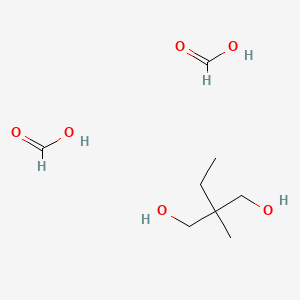
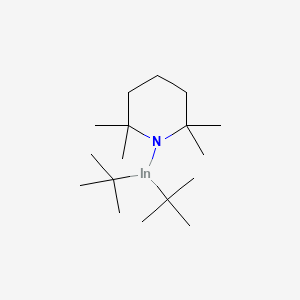
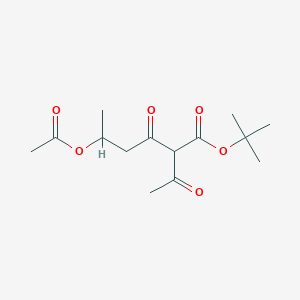
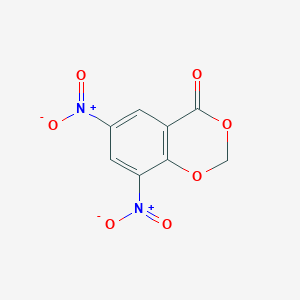
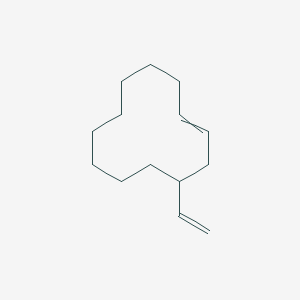
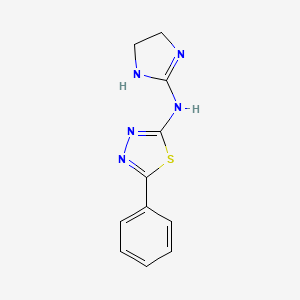
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
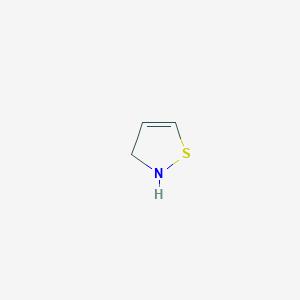
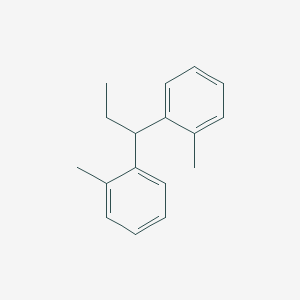
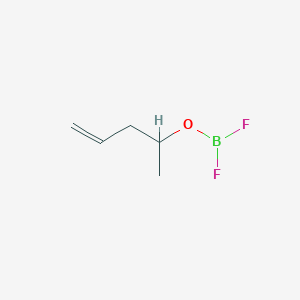
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
